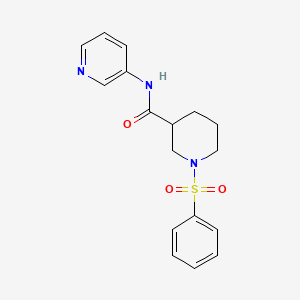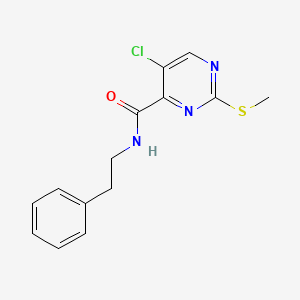![molecular formula C21H24N2O4S B12159974 N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12159974.png)
N-(3,4-dimethoxybenzyl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]乙酰胺是一种复杂的有机化合物,其结构独特,包含苯并氮杂卓环、二甲氧基苄基和硫代乙酰胺部分。由于其潜在的生物活性以及在药物化学中的应用,该化合物在科学研究的各个领域都备受关注。
准备方法
合成路线和反应条件
N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]乙酰胺的合成通常涉及多个步骤:
苯并氮杂卓环的形成: 苯并氮杂卓环可以通过环化反应合成,该反应涉及适当的前体,例如取代的苯乙胺和合适的醛或酮,在酸性或碱性条件下进行。
二甲氧基苄基的引入: 该步骤涉及在碱(如碳酸钾)存在下,用3,4-二甲氧基苄基氯对苯并氮杂卓中间体进行烷基化。
硫代乙酰胺部分的连接: 最后一步包括在温和条件下将中间体与含硫醇的乙酰胺衍生物反应,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器、先进的纯化技术(如色谱法)和严格的质量控制措施。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在硫代基团上,导致形成亚砜或砜。
还原: 还原反应可以针对乙酰胺部分中的羰基,可能将其转化为胺。
取代: 该化合物中的芳香环可以参与亲电芳香取代反应,从而允许进一步官能化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢、间氯过氧苯甲酸 (m-CPBA) 和高锰酸钾。
还原: 通常使用还原剂,如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4)。
取代: 在受控条件下,可以使用溴、氯或硝化剂等试剂将新的取代基引入芳香环。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 原始化合物的卤代或硝化衍生物。
科学研究应用
化学
在化学领域,该化合物因其独特的结构特性和反应性而受到研究。它用作理解苯并氮杂卓衍生物的行为及其潜在修饰的模型化合物。
生物学
在生物学领域,N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]乙酰胺因其作为生物活性分子的潜力而受到研究。它可能表现出各种生物活性,例如酶抑制、受体结合或抗菌特性。
医药
在药物化学领域,该化合物因其潜在的治疗应用而受到探索。它可以作为开发针对特定生物途径或疾病的新药的先导化合物。
工业
在工业上,该化合物可能在开发新材料或作为更复杂分子合成中的中间体方面找到应用。
作用机制
N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]乙酰胺的作用机制涉及其与特定分子靶标的相互作用。这些可能包括酶、受体或其他蛋白质。该化合物的效应是通过与这些靶标结合而介导的,导致其活性的调节以及随后的生物反应。确切的途径将取决于具体的生物学环境和靶分子的性质。
相似化合物的比较
类似化合物
- N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]乙酰胺
- N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]丙酰胺
- N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]丁酰胺
独特性
N-(3,4-二甲氧基苄基)-2-[(2-羟基-4,5-二氢-3H-1-苯并氮杂卓-3-基)硫代]乙酰胺的独特性在于其官能团和结构特征的特定组合。这种组合赋予了与其他类似化合物不同的化学和生物学特性。例如,二甲氧基苄基和硫代乙酰胺部分的存在可能会赋予独特的反应性和生物活性特征。
属性
分子式 |
C21H24N2O4S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H24N2O4S/c1-26-17-9-7-14(11-18(17)27-2)12-22-20(24)13-28-19-10-8-15-5-3-4-6-16(15)23-21(19)25/h3-7,9,11,19H,8,10,12-13H2,1-2H3,(H,22,24)(H,23,25) |
InChI 键 |
DYLRRCOPPIQWSQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CNC(=O)CSC2CCC3=CC=CC=C3NC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B12159891.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12159899.png)

![methyl 4-({[4-(3-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159912.png)
![N-(3-methoxypropyl)-1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12159925.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12159929.png)

methanone](/img/structure/B12159943.png)
![N-(3-bromophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B12159944.png)


![N-{[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]carbonyl}glycine](/img/structure/B12159962.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12159966.png)
